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These application notes provide a comprehensive guide for researchers, scientists, and drug

development professionals on the use of keliximab, a primatized anti-CD4 monoclonal

antibody, in human CD4 (hCD4) transgenic mouse models. This document outlines the

rationale for using these models, summarizes key quantitative data from preclinical studies,

provides detailed experimental protocols, and visualizes relevant biological pathways and

workflows.

Application Notes
Rationale for Use: Keliximab is a chimeric monoclonal antibody with high specificity for human

and chimpanzee CD4, and it does not recognize rodent CD4.[1] Therefore, preclinical safety

and efficacy studies require a pharmacologically relevant animal model that expresses the

human CD4 protein. Human CD4 transgenic mice, in which the murine CD4 gene is knocked

out and the human CD4 gene is knocked in, provide an invaluable tool for evaluating the in vivo

effects of keliximab.[2][3][4] These models allow for the assessment of pharmacokinetics (PK),

pharmacodynamics (PD), immunotoxicity, and anti-inflammatory or anti-tumor efficacy of

keliximab.[2][5]

Mechanism of Action: Keliximab binds to the CD4 receptor on the surface of T-helper

lymphocytes.[1] This binding has several functional consequences, including the down-

modulation of the CD4 receptor, a transient reduction in the number of circulating CD4+ T-cells,

and inhibition of T-cell proliferation.[1][6][7] The CD4 receptor acts as a co-receptor for the T-

cell receptor (TCR) and is involved in signal transduction through its association with the
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protein kinase p56Lck.[2] By targeting CD4, keliximab modulates T-cell activation and function,

which is the basis for its investigation in T-cell mediated diseases such as rheumatoid arthritis

and asthma.[1]

Expected Pharmacological Effects: In hCD4 transgenic mice, administration of keliximab leads

to a dose-dependent reduction in circulating human CD4+ T-cells.[5] This effect is transient,

with cell counts gradually recovering over time.[5] Keliximab is more potent at depleting CD4+

T-cells compared to other anti-CD4 antibodies like clenoliximab.[5] The extent of CD4+ T-cell

coating with keliximab is a key determinant of its clinical response.[8]

Data Summary
The following tables summarize quantitative data from preclinical studies of keliximab in

human CD4 transgenic mice.

Table 1: Pharmacokinetics of Keliximab in hCD4 Transgenic Mice

Parameter Value Reference

Dose Range
5 - 125 mg/kg (single i.v.
administration)

[5]

Pharmacokinetic Model
Two-compartment model with

saturable elimination
[5]

| Dose-Dependency | Dose-dependent |[5] |

Table 2: Pharmacodynamic Effects of Keliximab on Circulating CD4+ T-Cells in hCD4

Transgenic Mice
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Dose (mg/kg)
Maximum
Reduction in CD4+
T-Cells

Time to Maximum
Reduction

Reference

5 Significant decline
Shifts to later times
with increasing
dose

[5]

25
Greater decline than 5

mg/kg

Shifts to later times

with increasing dose
[5]

| 125 | Most potent and efficient depletion | Shifts to later times with increasing dose |[5] |

Experimental Protocols
This section provides detailed protocols for key experiments involving the application of

keliximab in hCD4 transgenic mice.

General Administration of Keliximab
Objective: To administer keliximab to hCD4 transgenic mice for PK/PD, efficacy, or toxicity

studies.

Materials:

Keliximab (reconstituted in sterile, pyrogen-free phosphate-buffered saline)

Human CD4 transgenic mice (e.g., HuCD4/Tg)

Sterile syringes and needles

Protocol:

Reconstitute lyophilized keliximab in sterile PBS to the desired concentration.

Administer keliximab to hCD4 transgenic mice via intravenous (i.v.) injection.

For single-dose studies, a typical dose range is 5 to 125 mg/kg.[5]
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For multi-dose studies, refer to specific toxicity or efficacy study designs.

Include a control group receiving a vehicle (placebo) injection.

Analysis of CD4+ T-Cell Depletion by Flow Cytometry
Objective: To quantify the number of circulating human CD4+ T-cells following keliximab
administration.

Materials:

Whole blood collected from mice

Red blood cell (RBC) lysis buffer

FACS buffer (PBS with 1% BSA and 0.1% sodium azide)

Fluorochrome-conjugated antibodies against human CD4 (e.g., clone OKT4) and other

relevant markers (e.g., human CD3, murine CD45)

Flow cytometer

Protocol:

Collect peripheral blood from mice at specified time points post-keliximab administration.

Lyse red blood cells using an RBC lysis buffer.

Wash the remaining cells with FACS buffer.

Stain the cells with a cocktail of fluorochrome-conjugated antibodies, including an anti-

human CD4 antibody, for 30 minutes at 4°C in the dark.

Wash the cells twice with FACS buffer to remove unbound antibodies.

Resuspend the cells in FACS buffer and acquire data on a flow cytometer.

Gate on the lymphocyte population based on forward and side scatter, and then identify

the human CD4+ T-cell population.
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Calculate the absolute count or percentage of CD4+ T-cells.

Immunotoxicity Study: Candida albicans Challenge
Model

Objective: To assess the effect of keliximab on host resistance to a fungal infection.[2]

Protocol (Representative):

Culture Candida albicans (e.g., strain SC5314) in a suitable broth (e.g., YPD) overnight at

30°C.[9]

Wash the yeast cells with sterile PBS and adjust the concentration to 1 x 10^6 cells/mL.[9]

Administer keliximab or placebo to hCD4 transgenic mice as per the study design.

At a specified time after keliximab administration, infect the mice with a sublethal dose of

C. albicans (e.g., 1 x 10^5 cells) via intravenous injection.[3]

Monitor the mice for signs of illness and mortality for a defined period (e.g., 21 days).[9]

At the end of the study, or at specified time points, euthanize the mice and harvest organs

(e.g., kidneys) for determination of fungal burden (CFU counts).[3]

Immunosurveillance Study: B16 Melanoma Model
Objective: To evaluate the impact of keliximab on the host's ability to control tumor growth.

[2]

Protocol (Representative):

Culture B16-F10 melanoma cells in appropriate medium (e.g., DMEM with 10% FBS).[10]

Harvest the cells and resuspend them in sterile PBS at a concentration of 1 x 10^6

cells/mL.[10]

Administer keliximab or placebo to hCD4 transgenic mice.
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Inject 1 x 10^5 B16-F10 cells subcutaneously into the flank of the mice.[10]

Monitor tumor growth by measuring tumor dimensions with calipers every 2-3 days.

Calculate tumor volume using the formula: (length x width^2) / 2.

Euthanize mice when tumors reach a predetermined size or at the end of the study period.
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Caption: Keliximab binds to the human CD4 receptor on T-cells, leading to its down-

modulation and a transient depletion of CD4+ T-cells, thereby inhibiting T-cell activation.
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Experimental Workflow for Assessing Keliximab in hCD4
Transgenic Mice
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Caption: A generalized workflow for the preclinical evaluation of keliximab in human CD4

transgenic mouse models.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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